Ferrous bisglycinate
Overview
Description
Ferrous bisglycinate is a chelate that is used as a source of dietary iron . It forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional compound . It is found in foods for enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .
Synthesis Analysis
Ferrous bisglycinate is an iron-amino acid chelate. In this, the iron is protected from the action of absorption inhibitors by being bound to the amino acid and glycine . It is the major amino acid chelate produced commercially .Molecular Structure Analysis
The molecular formula of Ferrous bisglycinate is C4H8FeN2O4 . It forms a ring structure when reacting with glycine . The molecular weight is 203.96 .Chemical Reactions Analysis
Ferrous bisglycinate forms a bis-glycinate chelate when ferrous iron reacts with glycine . This chelate meets all the requirements of being both a chelate and a totally nutritionally functional chelate .Physical And Chemical Properties Analysis
The molecular formula of Ferrous bisglycinate is C4H8FeN2O4 and the molecular weight is 203.96 . It forms a ring structure when reacting with glycine .Scientific Research Applications
Treatment of Anemia
Ferrous bisglycinate is used in the treatment of anemia. It has been shown to increase hemoglobin concentrations, a commonly measured biomarker of anemia and iron status .
Pregnancy and Pediatric Care
The compound supports the increased nutritional demands of pregnancy and pediatric care . It has been found to lead to greater improvements in hemoglobin status among pregnant women .
Iron Deficiency
Ferrous bisglycinate is used to prevent and treat iron deficiency. Despite the poor bioavailability and frequently reported adverse side effects of iron salts, ferrous bisglycinate is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events compared with iron salts .
Supplementation
As a supplement, ferrous bisglycinate is used to increase ferritin concentrations, another iron status biomarker . However, the difference in ferritin concentrations did not achieve statistical significance when compared with other iron supplements .
Bioavailability
Oral ferrous bisglycinate plus folinic acid supplementation has been examined for its bioavailability, efficacy, and safety in pregnant women with iron deficiency . A significant increase in serum iron was seen in both the test and control groups during the bioavailability assessment .
Reducing Adverse Events
Compared with other iron supplements, supplementation with ferrous bisglycinate for 4–20 weeks resulted in fewer reported GI adverse events . This makes it a more tolerable option for those who experience side effects from other iron supplements.
These are some of the key applications of Ferrous bisglycinate in scientific research. More trials are needed to assess the efficacy of ferrous bisglycinate against other iron supplements in other populations .
Mechanism of Action
Target of Action
Ferrous bisglycinate is primarily targeted towards the cells of the small intestine . It is absorbed like an amino acid by these cells . The compound’s primary role is to act as a source of dietary iron .
Mode of Action
Ferrous bisglycinate forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . Two molecules of the amino acid glycine are bound covalently to a molecule of iron . This chelated form of iron is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts .
Biochemical Pathways
The primary biochemical pathway affected by ferrous bisglycinate is the formation of new red blood cells and hemoglobin . Hemoglobin is a substance that gives these cells the ability to transport oxygen . Iron is vital for this process .
Pharmacokinetics
It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
The result of ferrous bisglycinate’s action is an increase in the body’s iron stores . This leads to an increase in the formation of new red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen .
Action Environment
The action of ferrous bisglycinate can be influenced by various environmental factors. For instance, the bioavailability of ferrous bisglycinate is thought to be higher and associated with fewer GI adverse events as compared with iron salts . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the pH level of the stomach and the presence of other dietary components .
Safety and Hazards
Future Directions
Ferrous bisglycinate shows some benefit over other iron supplements in increasing hemoglobin concentration and reducing gastrointestinal adverse events among pregnant women . More trials are needed to assess the efficacy of ferrous bisglycinate against other iron supplements in other populations . Initial research suggests that ferrous bisglycinate could be as many as four times more bioavailable than iron sulfate, and this type of iron also appears to have a very mild side effect profile .
properties
IUPAC Name |
2-aminoacetate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous bisglycinate | |
CAS RN |
20150-34-9 | |
Record name | Ferrous glycinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous bisglycinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS BISGLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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